molecular formula C45H69N17O14S2 B12302031 Ac-DL-Cys(1)-DL-Asn-DL-Pro-DL-Arg-Gly-DL-Asp-DL-Tyr(Me)-DL-Arg-DL-Cys(1)-NH2

Ac-DL-Cys(1)-DL-Asn-DL-Pro-DL-Arg-Gly-DL-Asp-DL-Tyr(Me)-DL-Arg-DL-Cys(1)-NH2

Cat. No.: B12302031
M. Wt: 1136.3 g/mol
InChI Key: RRPUNOOJZOAZNU-UHFFFAOYSA-N
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Description

Ac-DL-Cys(1)-DL-Asn-DL-Pro-DL-Arg-Gly-DL-Asp-DL-Tyr(Me)-DL-Arg-DL-Cys(1)-NH2 is a synthetic peptide composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DL-Cys(1)-DL-Asn-DL-Pro-DL-Arg-Gly-DL-Asp-DL-Tyr(Me)-DL-Arg-DL-Cys(1)-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

    Deprotection: Temporary protecting groups on the amino acids are removed using reagents like TFA.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ac-DL-Cys(1)-DL-Asn-DL-Pro-DL-Arg-Gly-DL-Asp-DL-Tyr(Me)-DL-Arg-DL-Cys(1)-NH2 can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: DTT or TCEP in aqueous solutions.

    Substitution: Nucleophilic reagents under basic conditions.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered side chains.

Scientific Research Applications

Ac-DL-Cys(1)-DL-Asn-DL-Pro-DL-Arg-Gly-DL-Asp-DL-Tyr(Me)-DL-Arg-DL-Cys(1)-NH2 has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Potential therapeutic applications in drug delivery and as a biomarker.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of Ac-DL-Cys(1)-DL-Asn-DL-Pro-DL-Arg-Gly-DL-Asp-DL-Tyr(Me)-DL-Arg-DL-Cys(1)-NH2 involves its interaction with specific molecular targets. The peptide can bind to proteins or enzymes, influencing their activity and function. The pathways involved may include signal transduction and cellular communication.

Comparison with Similar Compounds

Similar Compounds

    Ac-DL-Cys-OH: A simpler peptide with fewer amino acids.

    N-Acetyl-S-benzyl-DL-cysteine: Contains a benzyl group, offering different chemical properties.

Uniqueness

Ac-DL-Cys(1)-DL-Asn-DL-Pro-DL-Arg-Gly-DL-Asp-DL-Tyr(Me)-DL-Arg-DL-Cys(1)-NH2 is unique due to its specific sequence and the presence of modified amino acids like methylated tyrosine

Properties

Molecular Formula

C45H69N17O14S2

Molecular Weight

1136.3 g/mol

IUPAC Name

2-[6-acetamido-3-(2-amino-2-oxoethyl)-11-carbamoyl-14,26-bis[3-(diaminomethylideneamino)propyl]-17-[(4-methoxyphenyl)methyl]-2,5,13,16,19,22,25,28-octaoxo-8,9-dithia-1,4,12,15,18,21,24,27-octazabicyclo[27.3.0]dotriacontan-20-yl]acetic acid

InChI

InChI=1S/C45H69N17O14S2/c1-22(63)55-31-21-78-77-20-30(36(47)68)61-38(70)26(7-4-14-53-45(50)51)57-39(71)27(16-23-9-11-24(76-2)12-10-23)59-40(72)28(18-35(66)67)56-34(65)19-54-37(69)25(6-3-13-52-44(48)49)58-42(74)32-8-5-15-62(32)43(75)29(17-33(46)64)60-41(31)73/h9-12,25-32H,3-8,13-21H2,1-2H3,(H2,46,64)(H2,47,68)(H,54,69)(H,55,63)(H,56,65)(H,57,71)(H,58,74)(H,59,72)(H,60,73)(H,61,70)(H,66,67)(H4,48,49,52)(H4,50,51,53)

InChI Key

RRPUNOOJZOAZNU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C2CCCN2C(=O)C(NC1=O)CC(=O)N)CCCN=C(N)N)CC(=O)O)CC3=CC=C(C=C3)OC)CCCN=C(N)N)C(=O)N

Origin of Product

United States

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